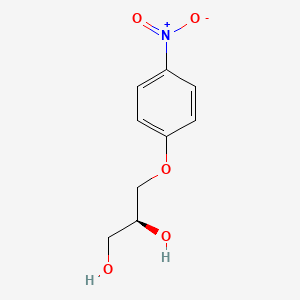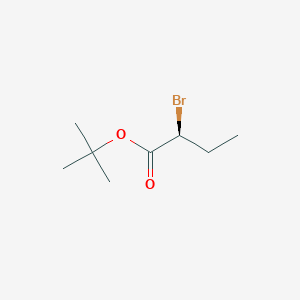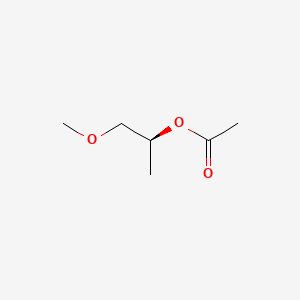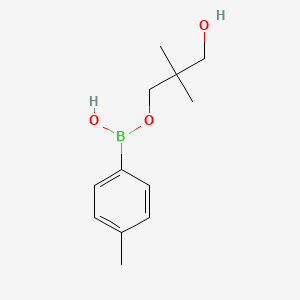
(3-Hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid is an organic compound that features a borinic acid functional group attached to a phenyl ring substituted with a hydroxy and dimethylpropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid typically involves the reaction of 4-methylphenylboronic acid with 3-hydroxy-2,2-dimethylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(3-Hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The borinic acid group can be reduced to a borane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a borane derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-Hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials such as boron-doped polymers and ceramics.
作用機序
The mechanism of action of (3-Hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid involves its interaction with molecular targets such as enzymes and receptors. The borinic acid group can form reversible covalent bonds with active site residues of enzymes, modulating their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the hydroxy and dimethylpropoxy groups, making it less versatile in certain applications.
4-Methylphenylboronic acid: Similar structure but without the hydroxy and dimethylpropoxy groups.
3-Hydroxy-2,2-dimethylpropionic acid: Contains the hydroxy and dimethylpropoxy groups but lacks the borinic acid functionality.
Uniqueness
(3-Hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid is unique due to the presence of both the borinic acid and hydroxy-dimethylpropoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
(3-hydroxy-2,2-dimethylpropoxy)-(4-methylphenyl)borinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-10-4-6-11(7-5-10)13(15)16-9-12(2,3)8-14/h4-7,14-15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYQYPGPNKVDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(O)OCC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


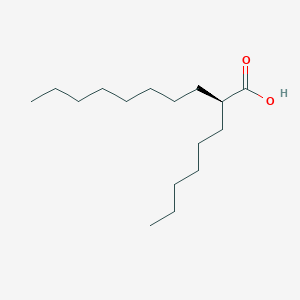




![[4-[(S)-methylsulfinyl]phenyl]boronic acid](/img/structure/B8254360.png)


